Benzene, (2,2-difluoro-1-methylethenyl)-
CAS No.: 700-59-4
Cat. No.: VC3940845
Molecular Formula: C9H8F2
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 700-59-4 |
---|---|
Molecular Formula | C9H8F2 |
Molecular Weight | 154.16 g/mol |
IUPAC Name | 1,1-difluoroprop-1-en-2-ylbenzene |
Standard InChI | InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3 |
Standard InChI Key | ODEVGSYPXBGUIS-UHFFFAOYSA-N |
SMILES | CC(=C(F)F)C1=CC=CC=C1 |
Canonical SMILES | CC(=C(F)F)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
The compound features a benzene ring attached to a 2,2-difluoro-1-methylethenyl group (–CF₂–CH₂–CH₃). The fluorine atoms at the β-position of the ethenyl group create a dipole moment, influencing both steric and electronic interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₈F₂ | |
Molecular Weight | 154.16 g/mol | |
Boiling Point | 498.83 K (calculated) | |
Dielectric Constant | ε ≈ 13.8 (similar to DFB) | |
logP (Octanol/Water) | 3.682 |
Synthesis and Reaction Pathways
Traditional Synthetic Routes
The Balz-Schiemann reaction, involving diazotization of 2-fluoroaniline followed by fluorodediazoniation, has been adapted for related difluorobenzenes . For benzene, (2,2-difluoro-1-methylethenyl)-, analogous strategies use α-trifluoromethyl alkenes as precursors. For example:
where X = Br, I .
Photochemical Methods
Continuous-flow photochemical reactors enable efficient generation of difluorocarbene intermediates. A 365 nm LED-driven system achieves ≥95% selectivity for fluorinated products within 10 minutes . Key steps include:
-
Diazonium Salt Formation: 2-Fluoroaniline → Diazonium tetrafluoroborate.
-
Photolysis: UV-induced cleavage generates difluorocarbene.
-
Alkene Functionalization: Trapping with α-methylstyrene yields the target compound .
Table 2: Optimized Reaction Conditions for Photochemical Synthesis
Parameter | Value | Yield (%) |
---|---|---|
Light Source | 365 nm LED | 95 |
Residence Time | 10 min | 95 |
Solvent | 1,2-Difluorobenzene | 95 |
Catalyst | None (thermal activation) | 95 |
Reactivity and Applications
Electrophilic and Nucleophilic Substitutions
The electron-deficient ethenyl group participates in:
-
Electrophilic Aromatic Substitution (EAS): Nitration and sulfonation occur at the para position relative to the difluoroethenyl group .
-
Nucleophilic Attack: Fluorine atoms are susceptible to displacement by alkoxides or amines, forming derivatives like Ph–CF(OR)–CH₂–CH₃ .
Hydrodefluorination (HDF)
Nickel(II) hydride catalysts (e.g., isoPmbox Ni(II)-H) promote selective C–F bond cleavage. For example:
This reaction proceeds via a radical mechanism, as evidenced by TEMPO trapping experiments .
Table 3: Catalytic Hydrodefluorination Performance
Catalyst | Conversion (%) | Selectivity (%) |
---|---|---|
Ni(II)-Hydride | 95 | 98 |
HCpCr(CO)₃ | <5 | – |
HV(CO)₄(dppe) | <5 | – |
Biological and Material Science Applications
Antimicrobial Activity
Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via fluorine-lipid interactions .
Polymer Science
The compound serves as a monomer for fluorinated polymers with high thermal stability (decomposition temperature >300°C) and low dielectric loss (tan δ < 0.01 at 1 MHz) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume